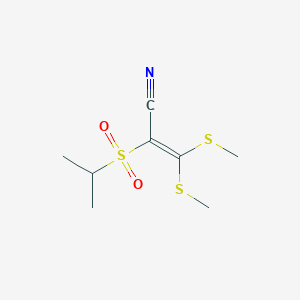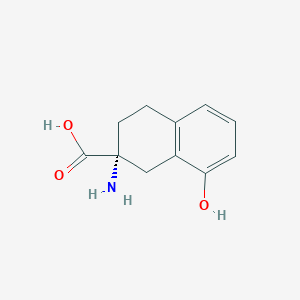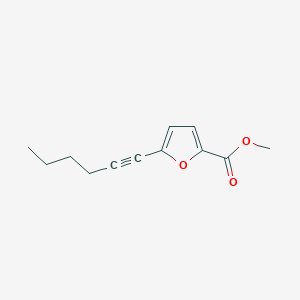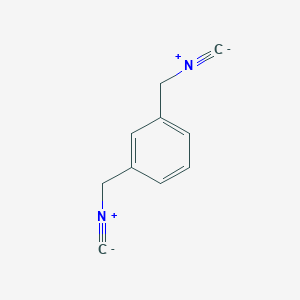
1,3-Bis(isocyanomethyl)benzene
Descripción general
Descripción
1,3-Bis(isocyanomethyl)benzene, also known as m-Xylylene diisocyanate, is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 . It is also identified by the CAS Registry Number 3634-83-1 .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(isocyanomethyl)benzene consists of a benzene ring with isocyanatomethyl groups attached at the 1 and 3 positions . The IUPAC Standard InChI is InChI=1S/C10H8N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4H,5-6H2 .Aplicaciones Científicas De Investigación
Optical Polymer Composite Materials, Construction, and Automotive Industries : 1,3-Bis(isocyanatomethyl)benzene is recognized for its high-quality performance, excellent yellowing resistance, and weather resistance, making it valuable in these industries. Its synthesis is traditionally done via a reaction with phosgene, but due to phosgene's toxicity, there is interest in non-phosgene green synthesis methods (Dong Jianxun et al., 2018).
Silver-Selective Membrane Electrodes : A study on acyclic dithia benzene derivatives, which includes 1,3-bis(isocyanatomethyl)benzene, explored their use as silver ion sensors in membrane-based ion-selective electrodes. These compounds showed good sensitivity, detection limits, reproducibility, and selectivity in chemical recognition of silver ions (J. Casabó et al., 1994).
Food Contact Materials : The safety evaluation of 1,3-bis(isocyanatomethyl)benzene as a monomer in food contact materials was conducted. It was found to hydrolyze to 1,3-benzenedimethanamine in water and gastric fluid simulants, showing no genotoxicity in vivo, thus deemed safe for use in certain food contact applications (Flavourings, 2012).
Catalysis in Asymmetric Aldol Reactions : Enantiomerically pure derivatives of 1,3-bis(isocyanatomethyl)benzene have been synthesized and used in the asymmetric aldol reaction of methyl isocyanoacetate and aldehydes (J. Longmire et al., 1998).
Anion Transport Mediation : Modified 1,3-bis(isocyanatomethyl)benzene compounds have been studied for their increased activity in anion transport, showing up to 789-fold increase in activity, highlighting their potential in this area (Chen-Chen Peng et al., 2016).
Synthesis of Novel Chemical Structures : Studies have focused on synthesizing novel chemical structures such as bis(germacyclopropa)benzenes using derivatives of 1,3-bis(isocyanatomethyl)benzene. These compounds have shown unique structural properties and stability characteristics (T. Tajima et al., 2006).
Propiedades
IUPAC Name |
1,3-bis(isocyanomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNVJCISCHZVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC(=CC=C1)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607949 | |
| Record name | 1,3-Bis(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(isocyanomethyl)benzene | |
CAS RN |
188540-42-3 | |
| Record name | 1,3-Bis(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



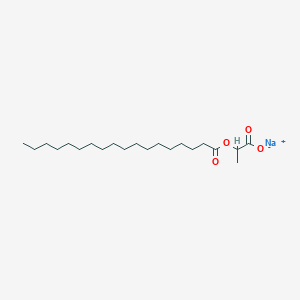
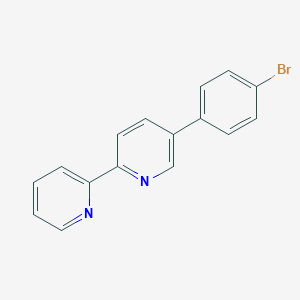
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)
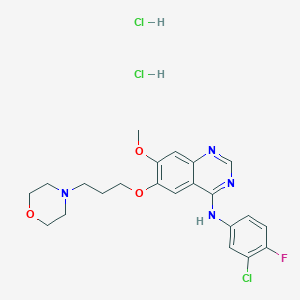
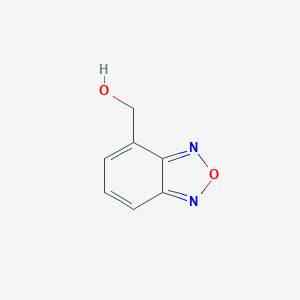
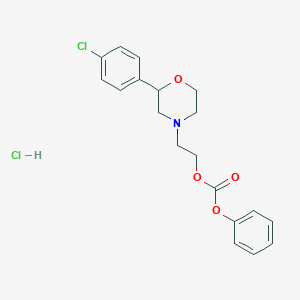
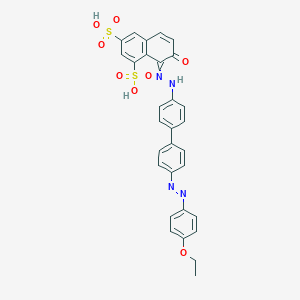
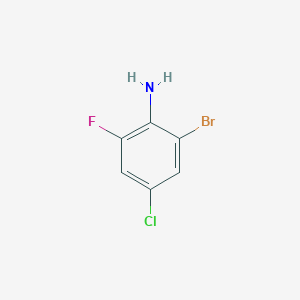
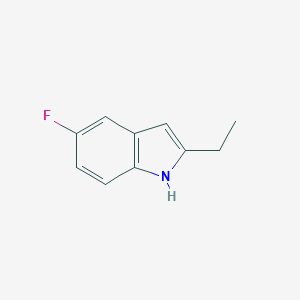
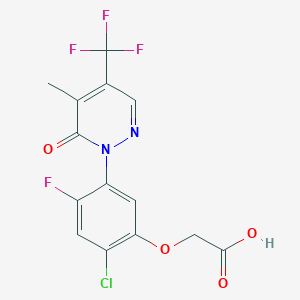
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
